molecular formula C9H19N5 B13991543 N,1-dibutyltetrazol-5-amine CAS No. 91055-09-3

N,1-dibutyltetrazol-5-amine

Cat. No.: B13991543
CAS No.: 91055-09-3
M. Wt: 197.28 g/mol
InChI Key: QSEALVGJDWLJBZ-UHFFFAOYSA-N
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Description

N,1-dibutyltetrazol-5-amine is a compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dibutyltetrazol-5-amine typically involves the cycloaddition reaction of nitriles and azides. One common method is the reaction of butylamine with triethyl orthoformate and sodium azide in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N,1-dibutyltetrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,1-dibutyltetrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,1-dibutyltetrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The tetrazole ring’s ability to mimic carboxylic acids allows it to interact with various receptors and enzymes, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dibutyl groups enhance its lipophilicity, making it more suitable for applications requiring membrane permeability .

Properties

CAS No.

91055-09-3

Molecular Formula

C9H19N5

Molecular Weight

197.28 g/mol

IUPAC Name

N,1-dibutyltetrazol-5-amine

InChI

InChI=1S/C9H19N5/c1-3-5-7-10-9-11-12-13-14(9)8-6-4-2/h3-8H2,1-2H3,(H,10,11,13)

InChI Key

QSEALVGJDWLJBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NN=NN1CCCC

Origin of Product

United States

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